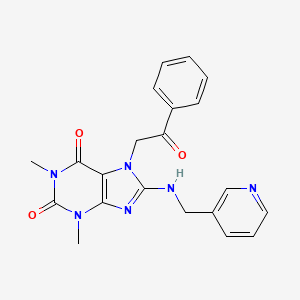
1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The compound has the following molecular formula: C23H22N4O3 with a molecular weight of 434.5 g/mol. Its structure features a purine core modified with a dimethyl group and various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 941874-26-6 |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, it may inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 can lead to reduced production of inflammatory mediators, making it a target for anti-inflammatory therapies.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:
- Binding Affinity : The presence of the pyridine moiety may enhance binding affinity to specific receptors or enzymes.
- Cellular Uptake : The lipophilic nature of the compound suggests efficient cellular uptake, leading to increased bioavailability and efficacy.
Case Studies
- Study on Purine Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various purine derivatives for their anticancer activity and found that modifications on the purine ring significantly affected their potency against cancer cell lines .
- Inflammatory Response : Another investigation into related compounds indicated that they could modulate inflammatory responses by inhibiting PLA2 activity, which is critical in managing conditions like arthritis and other inflammatory diseases .
Future Directions
Further research is necessary to:
- Conduct in vitro and in vivo studies to confirm the biological activities of this specific compound.
- Explore its potential as a therapeutic agent in cancer treatment and inflammatory diseases.
Propiedades
IUPAC Name |
1,3-dimethyl-7-phenacyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-25-18-17(19(29)26(2)21(25)30)27(13-16(28)15-8-4-3-5-9-15)20(24-18)23-12-14-7-6-10-22-11-14/h3-11H,12-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUIEUHVTJJBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CN=CC=C3)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














